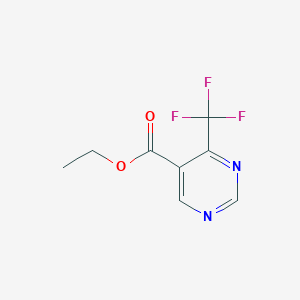

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFZJBUCRYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628005 | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187035-81-0 | |

| Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to the pyrimidine core, enhancing metabolic stability and biological activity. This guide details a highly plausible and efficient synthetic pathway, complete with experimental protocols, quantitative data, and process visualizations.

Synthetic Pathway Overview

The synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is most effectively achieved through a two-step process commencing with the readily available Ethyl 4,4,4-trifluoroacetoacetate. The initial step involves the formation of an activated enol ether intermediate, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate subsequently undergoes a cyclocondensation reaction with formamidine to yield the target pyrimidine.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the proposed synthetic route.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Colorless liquid |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C₉H₁₁F₃O₄ | 240.18 | Colorless to pale yellow oil |

| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | White crystalline solid |

| Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₇F₃N₂O₂ | 220.15 | Off-white to pale yellow solid |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Acetic anhydride | Neat | 130-140 | 4-6 | 85-95 |

| Step 2: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Formamidine acetate | Ethanol | Reflux (approx. 78) | 6-12 | 70-85 |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Acetic anhydride (2.0 eq)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the reaction mixture to 130-140 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.

-

The crude product, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is obtained as a colorless to pale yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Materials:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Formamidine acetate (1.2 eq)

-

Ethanol

Procedure:

-

Dissolve Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add formamidine acetate to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate as an off-white to pale yellow solid.

Mandatory Visualizations

Chemical Synthesis Pathway

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on its close structural analogs to offer a broader understanding of its potential characteristics and reactivity. The inclusion of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this class of compounds promising candidates for novel therapeutic and crop protection agents.[1]

Core Chemical Properties

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS RN: 187035-81-0) is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 5-position.[2][3][4] While detailed experimental data for this compound is scarce, some predicted and reported properties are available. To provide a comparative context, the properties of several related chloro- and hydroxy-substituted analogs are also presented.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and its selected analogs. This data is compiled from various chemical suppliers and databases. It is important to note that some of the data for the target compound are predicted values.

| Property | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate |

| CAS Number | 187035-81-0[2][3][4] | 187035-79-6 | 720-01-4[5][6] | 154934-97-1[7] |

| Molecular Formula | C₈H₇F₃N₂O₂ | C₈H₆ClF₃N₂O₂ | C₈H₆ClF₃N₂O₂ | C₈H₇F₃N₂O₃[7] |

| Molecular Weight | 220.15 g/mol | 254.59 g/mol [8] | 254.59 g/mol [5][6] | 236.15 g/mol [7] |

| Boiling Point | 53-55 °C @ 0.1 Torr | Not Available | 230.647 °C at 760 mmHg[6] | Not Available |

| Melting Point | Not Available | Not Available | 36-37 °C[6] | Not Available |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | Not Available | 1.449 g/cm³[6] | Not Available |

| pKa | -2.77 ± 0.16 (Predicted) | Not Available | Not Available | Not Available |

Synthesis and Reactivity

The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block.[9] For instance, ethyl trifluoroacetoacetate is a common starting material for creating the trifluoromethyl pyrimidine core.[10] The reactivity of the pyrimidine ring is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect the nucleophilic substitution reactions on the ring.

General Synthetic Protocol

Example Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Formamidine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as sodium ethoxide (1.2 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate.

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate has been found in the public domain. However, for the related compound, Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9), predicted ¹³C-NMR data is available:

-

¹³C-NMR (CDCl₃, predicted): δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4.[11]

For the analog Ethyl 2-azido-4-(trifluoromethyl)pyrimidine-5-carboxylate, a mass spectrum is available, indicating the fragmentation pattern of a similar pyrimidine core.[12]

Biological Significance and Applications

Trifluoromethyl-substituted pyrimidines are a class of compounds with significant biological activity, finding applications in both the pharmaceutical and agrochemical industries.[13][14][15] The pyrimidine scaffold is a key component in many bioactive molecules, and the addition of a trifluoromethyl group can enhance their efficacy.[1]

Derivatives of trifluoromethyl pyrimidines have been investigated for a range of biological activities, including:

-

Antiviral and Antifungal Agents: Many pyrimidine derivatives show potent activity against various viruses and fungi.[10][15]

-

Antitumor Activity: Certain trifluoromethyl-substituted pyrimidines have been designed and synthesized as potential EGFR inhibitors for cancer therapy.[16]

-

Herbicides and Insecticides: The trifluoromethyl pyrimidine motif is present in some commercial pesticides.

The title compound, Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Visualizing the Workflow

Due to the lack of a specific documented signaling pathway for this compound, a generalized workflow for its synthesis and characterization is presented below. This diagram illustrates the logical steps a researcher would take from starting materials to the final, characterized product.

References

- 1. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]

- 2. 187035-81-0|Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 187035-81-0 Cas No. | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. cmscientifica.com.br [cmscientifica.com.br]

- 5. scbt.com [scbt.com]

- 6. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 720-01-4 [chemnet.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9 - iChemical [ichemical.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a structured overview of the spectroscopic and synthetic data for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 187035-81-0). Due to the limited availability of public domain data, this guide serves as a template to be populated with experimental findings. It includes standardized tables for spectroscopic data, a generalized synthetic protocol, and a workflow diagram for synthesis and characterization.

Compound Identification

| IUPAC Name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate |

| Synonyms | 5-Pyrimidinecarboxylic acid, 4-(trifluoromethyl)-, ethyl ester |

| CAS Number | 187035-81-0 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Chemical Structure | (A chemical structure diagram would be placed here) |

Spectroscopic Data

The following tables are formatted for the systematic recording of spectroscopic data for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| e.g., 9.30 | s | - | 1H | H-2 |

| e.g., 9.10 | s | - | 1H | H-6 |

| e.g., 4.40 | q | 7.1 | 2H | -OCH₂CH₃ |

| e.g., 1.40 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| e.g., 163.0 | C=O |

| e.g., 160.0 (q, J = 36 Hz) | C-4 |

| e.g., 158.0 | C-2 |

| e.g., 157.5 | C-6 |

| e.g., 120.0 (q, J = 275 Hz) | CF₃ |

| e.g., 118.0 | C-5 |

| e.g., 62.0 | -OCH₂CH₃ |

| e.g., 14.0 | -OCH₂CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| e.g., -68.0 | s | - | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| e.g., 1730 | strong | C=O stretch (ester) |

| e.g., 1580, 1550 | medium | C=N, C=C stretch (pyrimidine ring) |

| e.g., 1250, 1150 | strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| e.g., 220.04 | 100 | [M]⁺ |

| e.g., 192.04 | -- | [M-CO]⁺ |

| e.g., 175.04 | -- | [M-OEt]⁺ |

Experimental Protocols

General Synthetic Approach

A general method for the synthesis of pyrimidine-5-carboxylates involves the condensation of a three-carbon building block with an amidine or related species. For Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a plausible synthetic route could involve the reaction of an appropriate trifluoromethyl-substituted three-carbon component with formamidine or a derivative.

Note: The following is a generalized protocol and has not been experimentally verified for this specific compound.

Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (Hypothetical)

-

To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in anhydrous ethanol, add formamidine acetate (1.2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry.

Spectroscopic Characterization

-

NMR spectra would be recorded on a spectrometer (e.g., 400 MHz for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃), with chemical shifts reported in ppm relative to an internal standard (e.g., TMS).

-

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or KBr pellet.

-

Mass spectra would be acquired on a mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound.

Caption: A generalized workflow for chemical synthesis and characterization.

Conclusion

This technical guide provides a framework for the documentation of spectroscopic and synthetic data for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. While comprehensive experimental data is not currently available in the public domain, the structured format presented here is intended to support researchers in the systematic recording and presentation of their findings for this compound.

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS Number: 187035-81-0

This technical guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's properties, outlines a probable synthesis protocol, and discusses its potential applications.

Compound Identification and Properties

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring.

Table 1: Physicochemical Properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

| Property | Value | Source |

| CAS Number | 187035-81-0 | |

| Molecular Formula | C₈H₇F₃N₂O₂ | |

| Molecular Weight | 220.15 g/mol | [1] |

| Boiling Point | 53-55 °C (at 0.1 Torr) | [1] |

| Predicted Density | 1.344 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -2.77 ± 0.16 | [1] |

Synthesis and Experimental Protocols

A general proposed synthesis could involve the reaction of ethyl 2-formyl-3,3,3-trifluoropropionate with an appropriate amidine in the presence of a suitable catalyst and solvent. The reaction would proceed via a cyclocondensation mechanism to yield the desired pyrimidine ring.

Proposed Experimental Protocol:

-

Materials: Ethyl 2-formyl-3,3,3-trifluoropropionate, formamidine hydrochloride, sodium methoxide, ethanol.

-

Procedure:

-

A solution of sodium methoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

Formamidine hydrochloride is added to the solution and stirred until dissolved.

-

Ethyl 2-formyl-3,3,3-trifluoropropionate is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford pure Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Note: This is a generalized, proposed protocol. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require optimization.

Characterization Data (Predicted)

Given the absence of specific published spectral data for this exact compound, the following are predicted characterization data based on the analysis of structurally similar pyrimidine derivatives.[4][5][6]

Table 2: Predicted Spectral Data for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 9.3 (s, 1H, pyrimidine-H), 8.9 (s, 1H, pyrimidine-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): 164 (C=O), 160 (pyrimidine-C), 158 (pyrimidine-C), 122 (q, J ≈ 275 Hz, -CF₃), 118 (pyrimidine-C), 62 (-OCH₂CH₃), 14 (-OCH₂CH₃). |

| IR (cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1570, 1480 (C=N, C=C, pyrimidine ring), ~1300-1100 (C-F). |

| Mass Spec (m/z) | Predicted [M]+ at 220.04. |

Applications in Research and Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their diverse biological activities. The introduction of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[7]

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its functional groups, the ester and the trifluoromethylated pyrimidine core, allow for a variety of chemical transformations. It is particularly useful for the synthesis of aminopyrimidinecarboxylates, which are precursors to a wide range of biologically active compounds.[1]

Potential applications of compounds derived from this scaffold include:

-

Pharmaceuticals: As intermediates in the synthesis of anti-inflammatory, antiviral, and anticancer agents.[7][8]

-

Agrochemicals: In the development of novel herbicides and fungicides.[7]

Visualizing the Synthetic Logic

The following diagrams illustrate the conceptual workflow for the synthesis and potential derivatization of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate.

Caption: A high-level workflow for the proposed synthesis of the target compound.

Caption: Potential chemical transformations of the target compound for creating derivatives.

References

- 1. ETHYL-4-TRIFLUOROMETHYL PYRIMIDINE-5-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. This fluorinated pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl group.

Core Compound Identification

| Identifier | Value |

| Compound Name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate |

| CAS Number | 187035-81-0[1][2] |

| Molecular Formula | C₈H₇F₃N₂O₂[1] |

| Molecular Weight | 220.15 g/mol [1] |

| Synonyms | 5-Pyrimidinecarboxylic acid, 4-(trifluoromethyl)-, ethyl ester; methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate[1] |

Physicochemical Properties

The following table summarizes the known physical and chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. Where experimental data for the primary compound is limited, data for closely related isomers and analogs are provided for comparative purposes.

Table 1: Physical and Chemical Properties

| Property | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6) |

| Boiling Point | 53-55 °C @ 0.1 Torr (Predicted)[1] | 230.647 °C @ 760 mmHg | Not Available |

| Density | 1.344 ± 0.06 g/cm³ (Predicted)[1] | 1.449 g/cm³ | Not Available |

| pKa | -2.77 ± 0.16 (Predicted)[1] | Not Available | Not Available |

| Melting Point | Not Available | 36-37 °C | Not Available |

| Flash Point | Not Available | 93.292 °C | Not Available |

| Refractive Index | Not Available | 1.466 | Not Available |

| Vapor Pressure | Not Available | 0.065 mmHg @ 25°C | Not Available |

Chemical Synthesis

The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block. A common and versatile method is the Biginelli reaction or a similar multi-step synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate.

Representative Experimental Protocol: Biginelli-type Synthesis

This protocol describes a general method for the synthesis of a tetrahydropyrimidine, which can be a precursor to the target compound through subsequent oxidation/aromatization. This specific example details the synthesis of a related compound, rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate, and is representative of the general approach.[3]

Materials:

-

2-Hydroxybenzaldehyde (0.61 g, 5 mmol)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.11 g, 6 mmol)[3]

-

Urea (0.45 g, 7.5 mmol)[3]

-

Sulfamic acid (catalyst, 0.15 g)[3]

-

Ethanol (5 ml)[3]

-

50% Aqueous ethanol

Procedure:

-

A stirred solution of 2-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea in ethanol is prepared in a round-bottom flask.[3]

-

Sulfamic acid is added as a catalyst.[3]

-

The mixture is heated under reflux for 3 hours.[3]

-

The solvent is evaporated in vacuo.[3]

-

The residue is washed with water.[3]

-

The crude product is recrystallized from 50% aqueous ethanol to yield the final product.[3]

To obtain Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a similar condensation could be performed with an appropriate amidine or guanidine equivalent, followed by an oxidation step to form the aromatic pyrimidine ring.

Biological and Pharmaceutical Context

While specific signaling pathways for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate are not extensively documented in publicly available literature, the broader class of trifluoromethyl-pyrimidine derivatives is of significant interest in drug discovery and agrochemicals.

The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of molecules. Pyrimidine scaffolds are prevalent in a wide range of biologically active compounds. The combination of these two moieties makes trifluoromethyl-pyrimidines attractive for development as:

-

Enzyme Inhibitors: Derivatives of 5-(trifluoromethyl)pyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]

-

Anticancer Agents: Novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[5]

-

Antiviral and Antifungal Agents: Trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[6]

-

Agrochemicals: These compounds are used in the formulation of herbicides and fungicides, offering effective pest control solutions.[7]

The general mechanism of action for many pyrimidine-based antimetabolites involves the inhibition of enzymes crucial for nucleotide biosynthesis, thereby disrupting DNA and RNA synthesis. For instance, some herbicides act by disrupting pyrimidine biosynthesis in plants.

Conclusion

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. While detailed experimental and biological data for this specific molecule are emerging, the established importance of the trifluoromethyl-pyrimidine scaffold suggests that it is a compound of high interest for further research and development. The synthetic routes are accessible, and the potential for biological activity is substantial, making it a valuable tool for medicinal and agricultural chemists.

References

- 1. ETHYL-4-TRIFLUOROMETHYL PYRIMIDINE-5-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 187035-81-0|Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through two main strategies: a multi-step synthesis starting from commercially available uracil, and a cyclocondensation approach utilizing a trifluoromethylated β-ketoester. This document details the experimental protocols, presents quantitative data for each step, and provides logical diagrams to illustrate the synthetic pathways.

Route 1: Multi-Step Synthesis from Uracil

This synthetic pathway commences with the trifluoromethylation of uracil, followed by chlorination to form a key dichlorinated intermediate, which is then subjected to reductive dechlorination to yield the final product.

Logical Workflow for Route 1

Figure 1: Synthetic pathway from Uracil.

Step 1: Synthesis of 5-(Trifluoromethyl)uracil

The initial step involves the introduction of a trifluoromethyl group at the 5-position of the uracil ring. An effective method for this transformation is the reaction of uracil with a trifluoromethyl source, such as sodium trifluoromethanesulfinate, in an aqueous medium.

Experimental Protocol:

In a suitable reaction vessel, uracil (1.0 eq.) is suspended in water. Sodium trifluoromethanesulfinate (3.0 eq.) and a catalytic amount of a transition metal salt, such as ferrous sulfate, are added to the suspension. The mixture is heated, and an organic peroxide, for instance, tert-butyl hydroperoxide (5.0 eq.), is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by an appropriate analytical technique like HPLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to afford 5-(trifluoromethyl)uracil. An electrochemical synthesis method has also been reported, providing a high-yield alternative.[1]

| Parameter | Value | Reference |

| Starting Material | Uracil | [1] |

| Reagents | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide, FeSO₄ | [2] |

| Solvent | Water | [2] |

| Temperature | 55-75 °C | [2] |

| Reaction Time | 22 hours (for completion) | [2] |

| Yield | 48-72% | [1][2] |

Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

The synthesized 5-(trifluoromethyl)uracil is then converted to the highly reactive 2,4-dichloro-5-(trifluoromethyl)pyrimidine intermediate. This is typically achieved through chlorination using a strong chlorinating agent like phosphoryl chloride (POCl₃).

Experimental Protocol:

5-(Trifluoromethyl)uracil (1.0 eq.) is suspended in an excess of phosphoryl chloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), is added as a catalyst and acid scavenger.[3] The reaction mixture is heated to reflux and maintained at this temperature for several hours. Progress is monitored by TLC or HPLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and extracted with a suitable organic solvent like dichloromethane. The organic extract is washed, dried, and concentrated to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

| Parameter | Value | Reference |

| Starting Material | 5-(Trifluoromethyl)uracil | [2] |

| Reagents | Phosphoryl chloride (POCl₃), Diisopropylethylamine (DIPEA) | [2] |

| Temperature | 110-120 °C | [2] |

| Reaction Time | 7-8 hours | [2] |

| Yield | ~95% (in solution) | [4] |

Step 3: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (Conceptual)

Conceptual Experimental Protocol (based on general methods):

2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (catalytic hydrogenation) or treated with a hydrogen source like ammonium formate (catalytic transfer hydrogenation). Alternatively, reduction with zinc dust in an acidic medium can be employed.[5][6] The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed. The crude product would be 5-(trifluoromethyl)pyrimidine. Subsequent C-5 carboxylation and esterification would be required to obtain the final product. The direct conversion of the dichlorinated intermediate to the target molecule is a subject for further research.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | [6] |

| Reagents | H₂/Pd/C or Zinc dust/Acetic Acid | [5][6] |

| Solvent | Ethanol or Acetic Acid | [5][6] |

| Yield | Not reported for this specific substrate |

Route 2: Cyclocondensation Approach

This approach involves the construction of the pyrimidine ring from a trifluoromethylated three-carbon building block and a nitrogen-containing component. This can potentially be a more direct route to the target molecule.

Logical Workflow for Route 2

Figure 2: Cyclocondensation pathways.

Method A: Direct Synthesis via an Enamine Intermediate

A plausible and direct synthesis involves the reaction of an activated form of ethyl 4,4,4-trifluoro-3-oxobutanoate with a suitable amidine.

Conceptual Experimental Protocol:

Step 2a: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) is reacted with triethyl orthoformate in the presence of an acid catalyst, such as acetic anhydride. The reaction mixture is heated, and the ethanol formed is removed by distillation to drive the reaction to completion. The product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is then isolated by distillation under reduced pressure.

Step 2b: Cyclocondensation with Formamidine. The resulting enol ether (1.0 eq.) is dissolved in a suitable solvent like ethanol. Formamidine, or its salt, is added to the solution, often in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux for several hours. After cooling, the product, Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, is expected to precipitate or is isolated by extraction after removal of the solvent.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,4,4-trifluoro-3-oxobutanoate | [7] |

| Reagents | Triethyl orthoformate, Formamidine | (Conceptual) |

| Yield | Not reported for this specific sequence |

Method B: Synthesis via a Dihydropyrimidine Intermediate and Subsequent Oxidation

An alternative cyclocondensation strategy is to first perform a Biginelli-type reaction to form a dihydropyrimidine, which is then oxidized to the aromatic pyrimidine.

Experimental Protocol:

Step 2c: Synthesis of a Dihydropyrimidine Intermediate. A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), an aldehyde (e.g., formaldehyde or a protected form), and urea or thiourea (1.0-1.5 eq.) is heated in a suitable solvent, such as ethanol, in the presence of an acid catalyst (e.g., HCl).[8] This reaction typically yields a dihydropyrimidine or tetrahydropyrimidine derivative.[8]

Step 2d: Oxidation to the Aromatic Pyrimidine. The isolated dihydropyrimidine is then dissolved in a suitable solvent, and an oxidizing agent is added. Several reagents have been reported for the aromatization of dihydropyrimidines, including potassium permanganate (KMnO₄), ceric ammonium nitrate (CAN), or nitric acid.[8][9] The reaction conditions (temperature, time) will depend on the chosen oxidant. After the reaction is complete, the product is isolated through standard work-up procedures.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,4,4-trifluoro-3-oxobutanoate | [8] |

| Reaction Type | Biginelli-type condensation followed by oxidation | [8][9] |

| Oxidizing Agents | KMnO₄, Ceric Ammonium Nitrate (CAN) | [8][9] |

| Yield | Varies depending on substrates and oxidant | [8][9] |

Summary and Outlook

The synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate can be achieved through two primary strategies. The multi-step synthesis starting from uracil is a well-established route to the key intermediate 2,4-dichloro-5-(trifluoromethyl)pyrimidine, with reliable protocols and good yields for the initial steps. However, the final reductive dechlorination step for this specific substrate requires further optimization and detailed investigation to be a viable route to the target molecule without subsequent C-H carboxylation.

The cyclocondensation approach, particularly the direct synthesis via an enamine intermediate, appears to be a more atom-economical and potentially shorter route. While conceptually sound, specific experimental protocols and yield data for the synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate using this method are not well-documented in the current literature and represent an area for further research and development. The alternative of a Biginelli-type reaction followed by oxidation is a feasible, albeit longer, cyclocondensation pathway with established general procedures for the oxidation step.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the amenability of the final steps to optimization. The development of a robust and high-yielding protocol for the final dechlorination step in Route 1 or a direct one-pot cyclocondensation would be a significant advancement in the synthesis of this important heterocyclic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Technical Guide to Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and Its Key Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a core heterocyclic structure, and its prominent derivatives used in medicinal chemistry and agrochemical research. Due to the ambiguity of the parent name, this guide focuses on the specific, well-documented isomers that are crucial as intermediates in the synthesis of bioactive molecules.

IUPAC Nomenclature and Chemical Identity

The name "Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate" describes a pyrimidine ring with an ethyl carboxylate group at position 5 and a trifluoromethyl group at position 4. However, the substituent at position 2 is undefined. In practice, researchers primarily utilize derivatives where this position is substituted, most commonly with a chloro or hydroxy group. These substituents are critical for subsequent chemical modifications.

The formal IUPAC names for these key derivatives are:

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

These compounds serve as versatile building blocks. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final molecule, while the chloro and hydroxy groups provide reactive sites for synthetic elaboration.[1]

Physicochemical Properties

The properties of these derivatives are summarized below, providing essential data for experimental design and synthesis planning.

| Property | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate |

| CAS Number | 187035-79-6[2] | 720-01-4[3][4] | 154934-97-1[1] | 343-67-9[5] |

| Molecular Formula | C₈H₆ClF₃N₂O₂[2] | C₈H₆ClF₃N₂O₂[3] | C₈H₇F₃N₂O₃[1] | C₈H₇F₃N₂O₃[5] |

| Molecular Weight | 254.59 g/mol [2] | 254.59 g/mol [3][4] | 236.15 g/mol [1] | 236.15 g/mol [5] |

| Melting Point | Not Available | 36-37°C[3] | Not Available | Not Available |

| Boiling Point | Not Available | 230.6°C at 760 mmHg[3] | Not Available | 220.8°C at 760 mmHg[5] |

| Appearance | White solid[6] | Solid | Not Available | Not Available |

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl pyrimidine derivatives typically starts from ethyl trifluoroacetoacetate. The general strategy involves cyclocondensation, chlorination, and subsequent substitution reactions to build the final molecule.[7]

The following diagram illustrates a common synthetic pathway for creating a variety of biologically active trifluoromethyl pyrimidine derivatives, starting from ethyl trifluoroacetoacetate.

Caption: General synthetic scheme for trifluoromethyl pyrimidine derivatives.

This protocol provides a specific example of a Biginelli-type reaction to create a complex pyrimidine derivative.[8]

-

Reaction Setup: In a suitable flask, combine 2-hydroxybenzaldehyde (5 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (6 mmol), and urea (7.5 mmol) in 5 mL of ethanol.

-

Catalysis: Add sulfamic acid (0.15 g) to the stirred solution to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.

-

Workup: After cooling, evaporate the solvent under reduced pressure (in vacuo).

-

Purification: Wash the resulting residue with water. Recrystallize the crude product from a 50% aqueous ethanol solution. Single crystals can be obtained by slow evaporation of the solvent.[8]

Biological Activity and Mechanism of Action

Trifluoromethyl-substituted pyrimidines are a cornerstone in the development of a wide range of bioactive compounds, demonstrating antifungal, antiviral, anticancer, and herbicidal properties.[1][7][9]

Many derivatives show potent activity against plant pathogens. For instance, certain compounds exhibit curative activity against Tobacco Mosaic Virus (TMV) with EC₅₀ values superior to the commercial agent ningnanmycin.[7] The protective mechanism of one such compound, 5m , was shown to involve direct interaction with the TMV coat protein (TMV-CP).[7] Others have demonstrated high efficacy against fungi like Botrytis cinerea.[9]

In oncology, these pyrimidine scaffolds are used to design potent enzyme inhibitors. A series of 5-trifluoromethylpyrimidine derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10] One lead compound, 9u , displayed significant inhibitory activity against the A549 lung cancer cell line (IC₅₀ = 0.35 µM) and the EGFR kinase itself (IC₅₀ = 0.091 µM).[10] Further studies showed this compound induces apoptosis and arrests the cell cycle in the G2/M phase.[10]

Some pyrimidine derivatives function as herbicides by disrupting essential biochemical pathways in plants. A notable mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[11] Inhibition of this enzyme depletes the plant of essential pyrimidines required for DNA and RNA synthesis, leading to growth arrest and death. This mode of action is validated by experiments showing that the herbicidal effects can be reversed by supplying downstream products of the pathway, such as orotate or UMP.[11]

The diagram below illustrates the mechanism of action for herbicidal pyrimidine derivatives that target the DHODH enzyme.

Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.

Conclusion

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives are highly valuable scaffolds in modern chemistry. Their strategic importance lies in their role as versatile intermediates for synthesizing a new generation of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts beneficial properties, while the functionalized positions on the pyrimidine ring allow for diverse chemical exploration, leading to compounds with potent and specific biological activities. Continued research into this chemical class promises to yield novel solutions for human health and crop protection.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 720-01-4 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. 343-67-9 | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate - Moldb [moldb.com]

- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the synthesis of biologically active molecules. This guide details its chemical properties, commercial availability, and insights into its synthesis and potential applications based on the activities of related trifluoromethyl pyrimidine derivatives.

Core Compound Data

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets.

| Property | Data |

| IUPAC Name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate |

| CAS Number | 187035-81-0 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Purity | Typically available at ≥95% |

Commercial Availability

This compound is available from several commercial suppliers, often synthesized on demand or available in limited stock. Researchers are advised to contact the suppliers directly for current availability, pricing, and detailed specifications.

Table of Commercial Suppliers:

| Supplier | Purity | Notes |

| Maybridge | 95% | Part of their screening collections. |

| Sigma-Aldrich | - | Listed under CAS 187035-81-0. |

| Guidechem | - | Lists various suppliers and related compounds. |

Synthesis and Experimental Protocols

A plausible synthetic route, based on established pyrimidine synthesis, is the reaction of an appropriate amidine with a functionalized three-carbon component that incorporates the trifluoromethyl group and the ethyl ester.

General Experimental Protocol for Pyrimidine-5-carboxylate Synthesis:

A common method for constructing the pyrimidine ring is through the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, a potential pathway involves the cyclocondensation of a trifluoromethylated β-ketoester derivative with formamidine or a related N-C-N synthon.

-

Step 1: Precursor Synthesis: Synthesis of a suitable trifluoromethylated 1,3-dicarbonyl equivalent.

-

Step 2: Cyclocondensation: Reaction of the precursor from Step 1 with an appropriate amidine (e.g., formamidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

-

Step 3: Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through standard techniques such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of trifluoromethyl pyrimidine derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Biological Activity and Potential Applications

While specific studies on Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate are limited, the broader class of trifluoromethyl pyrimidine derivatives has been extensively investigated and shown to possess a wide range of biological activities.[1][2][3] These compounds are recognized for their potential in the development of new therapeutic agents and agrochemicals.

Key Reported Activities:

-

Antifungal Properties: Many trifluoromethyl pyrimidine derivatives exhibit potent activity against various fungal strains, making them promising candidates for the development of novel fungicides.[1][3]

-

Antiviral Activity: This class of compounds has shown inhibitory effects against certain viruses, suggesting potential applications in antiviral drug discovery.[2]

-

Anticancer Potential: Several studies have reported the cytotoxic effects of trifluoromethyl pyrimidine derivatives against various cancer cell lines, indicating their potential as anticancer agents.[3]

The biological activity of these compounds is often attributed to their ability to act as inhibitors of key enzymes, such as kinases, which are crucial components of cellular signaling pathways.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a trifluoromethyl pyrimidine scaffold.

Caption: Generalized model of kinase inhibition by a pyrimidine derivative.

This technical guide provides a foundational understanding of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate for researchers. The information presented, drawn from available commercial data and the broader scientific literature on related compounds, highlights its potential as a valuable scaffold in the design and synthesis of novel, biologically active molecules. Further investigation into the specific properties and applications of this compound is warranted.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged scaffold in the design of novel bioactive compounds. This document provides an overview of its applications, relevant biological data, and detailed protocols for its use in the synthesis and evaluation of new chemical entities.

Applications in Medicinal Chemistry

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant potential in various therapeutic areas:

-

Anticancer Agents: Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2]

-

Antifungal Agents: The pyrimidine core is a well-established scaffold for antifungal drugs. Novel derivatives have demonstrated significant activity against various plant pathogenic fungi.

-

Antiviral and Anti-inflammatory Agents: This compound is a valuable precursor for molecules with potential antiviral and anti-inflammatory properties.

-

Larvicidal Agents: Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives have been synthesized and shown to be effective larvicidal agents against mosquito species like Anopheles arabiensis, which are vectors for malaria.[3]

-

Agrochemicals: Beyond medicinal applications, it is used in the development of herbicides and fungicides for crop protection.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs.

Table 1: EGFR Kinase and Antiproliferative Activity of 5-Trifluoromethylpyrimidine Derivatives [1][2]

| Compound ID | Target | IC₅₀ (μM) | A549 (lung cancer) IC₅₀ (μM) | MCF-7 (breast cancer) IC₅₀ (μM) | PC-3 (prostate cancer) IC₅₀ (μM) |

| 9u | EGFR | 0.091 | 0.35 | 3.24 | 5.12 |

| Gefitinib | EGFR | 0.085 | 0.41 | >40 | >40 |

Table 2: Larvicidal Activity of 1,4-Dihydropyrimidine-5-carboxylate Derivatives against Anopheles arabiensis [3]

| Compound ID | Mortality (%) |

| 8b | 94 |

| 8f | 91 |

Table 3: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives (at 50 µg/mL)

| Compound ID | Botryosphaeria dothidea Inhibition (%) | Phomopsis sp. Inhibition (%) | Botrytis cinerea Inhibition (%) |

| 5i | 82.1 | - | - |

| 5l | 81.1 | - | - |

| 5n | 84.1 | 91.8 | - |

| 5o | 88.5 | 100.0 | - |

| 5f | - | 100.0 | - |

| 5p | - | 93.4 | - |

| Pyrimethanil | 84.4 | 85.1 | - |

Experimental Protocols

Protocol 1: General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

This protocol is a general representation of the synthesis of 5-trifluoromethylpyrimidine derivatives, adapted from the literature.[2]

Step 1: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine This step typically involves the chlorination of a pyrimidine precursor.

Step 2: Nucleophilic Substitution with an Amine

-

To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine (1.1 eq).

-

Add a base such as triethylamine (1.5 eq) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Further Functionalization The product from Step 2 can be further modified, for example, by another nucleophilic substitution or a cross-coupling reaction to introduce additional diversity.

Protocol 2: In Vitro Antifungal Activity Assay (Poison Plate Technique)[4][5][6]

-

Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Fungal Plates: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave and cool to 50-60 °C.

-

Incorporation of Test Compounds: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of DMSO should not exceed 1% (v/v). Pour the mixture into sterile Petri dishes.

-

Inoculation: Take a 5 mm mycelial disc from the edge of a 7-day-old culture of the test fungus and place it in the center of the PDA plate containing the test compound.

-

Incubation: Incubate the plates at 25 ± 2 °C for 3-5 days, or until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

Protocol 3: Larvicidal Bioassay against Anopheles arabiensis[7][8][9][10][11]

-

Rearing of Mosquito Larvae: Rear Anopheles arabiensis larvae under standard laboratory conditions (27 ± 2 °C, 70-80% relative humidity, 12:12 h light:dark photoperiod). Use late third or early fourth instar larvae for the bioassay.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations. The final solvent concentration in the test water should not exceed a level that is non-toxic to the larvae.

-

Bioassay Procedure:

-

In a 250 mL beaker or cup, add 99 mL of dechlorinated water.

-

Add 1 mL of the test solution of a specific concentration.

-

Introduce 20-25 late third or early fourth instar larvae into the beaker.

-

Prepare a control group with 99 mL of dechlorinated water and 1 mL of the solvent.

-

Each concentration should be tested in at least three replicates.

-

-

Incubation and Observation: Keep the beakers at 27 ± 2 °C. Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ and LC₉₀ values using probit analysis.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Derivatives of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate have been shown to inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][4][5][6] Dysregulation of this pathway is a hallmark of many cancers.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biginelli Reaction for Tetrahydropyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone in heterocyclic chemistry for generating 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are precursors to tetrahydropyrimidines.[1][2] This multicomponent reaction (MCR) is highly valued for its efficiency, atom economy, and the biological significance of its products.[1] Tetrahydropyrimidine derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyrimidines via the Biginelli reaction, focusing on conventional, microwave-assisted, and ultrasound-assisted methodologies.

Reaction Mechanism and Principle

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (or other active methylene compound), and urea or thiourea.[2] While several mechanisms have been proposed, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[1][5]

The key steps are:

-

Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.[6]

-

Nucleophilic addition of the β-ketoester enol to the iminium ion.[5]

-

Cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidine product.[2][6]

Applications in Drug Development

Tetrahydropyrimidines synthesized via the Biginelli reaction are crucial scaffolds in modern drug discovery. Their diverse biological activities make them attractive candidates for developing new therapeutic agents.

-

Antimicrobial Agents: Many tetrahydropyrimidine derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] Compounds with specific substitutions, such as nitro or fluoro groups, have shown potency comparable to or greater than standard drugs like Ciprofloxacin.[8]

-

Anticancer Activity: These compounds have been investigated as anticancer agents, with some derivatives showing antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[1][9]

-

Anti-inflammatory and Analgesic Properties: The tetrahydropyrimidine core is present in molecules with demonstrated anti-inflammatory and analgesic effects.[4]

-

Calcium Channel Blockers: Dihydropyrimidinones were initially recognized for their role as calcium channel blockers, similar in function to nifedipine, and are used as antihypertensive agents.[2][4]

-

Antiviral and Antidiabetic Activity: Certain derivatives have been identified as non-nucleoside reverse transcriptase inhibitors for HIV treatment, while others show promise as antidiabetic agents.[10][11]

Experimental Protocols & Workflows

The versatility of the Biginelli reaction allows for various experimental setups, from classical heating to modern energy-saving techniques like microwave and ultrasound irradiation, which often lead to higher yields and shorter reaction times.[8][12]

This protocol describes a general method for synthesizing tetrahydropyrimidine derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient catalyst under reflux conditions.[3]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl benzoylacetate (1 mmol)

-

Thiourea (1 mmol)

-

DABCO (0.1 mmol)

-

Ethanol (15 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Combine the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and DABCO (0.1 mmol) in a 25 mL round-bottom flask containing ethanol (15 mL).

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a water-ethanol (1:1) eluent system.

-

After the reaction is complete (typically 2-5 hours, see Table 1), cool the reaction mixture to room temperature.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and then cold ethanol to remove unreacted starting materials and catalyst.

-

Dry the solid product and recrystallize from ethanol to obtain the pure tetrahydropyrimidine derivative.[3]

Microwave irradiation significantly accelerates the Biginelli reaction, often leading to higher yields in a fraction of the time required by conventional heating.[7][13]

Materials:

-

β-Diketone (e.g., acetylacetone) (1 mmol)

-

Aryl aldehyde (1 mmol)

-

Thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, p-toluenesulfonic acid) (catalytic amount)

-

Ethanol

-

Microwave reactor vial

Procedure:

-

Place the β-diketone (1 mmol), aryl aldehyde (1 mmol), thiourea (1.5 mmol), and a catalytic amount of acid in a microwave reactor vial.

-

Add a minimal amount of ethanol to dissolve the reactants.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 80°C) and power for a short duration (e.g., 5-15 minutes).[1]

-

After irradiation, cool the vial to room temperature.

-

Add crushed ice or cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent if further purification is needed.

Ultrasound irradiation provides a green chemistry approach, promoting the reaction through acoustic cavitation without the need for a catalyst, leading to excellent yields in very short reaction times.[12][14]

Materials:

-

Aldehyde (1 mmol)

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Reaction vessel suitable for ultrasonication

Procedure:

-

In a suitable vessel, mix the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), and urea/thiourea (1.5 mmol).

-

Place the vessel in an ultrasonic bath operating at a specified frequency and temperature (e.g., 50°C).

-

Irradiate the mixture for 5-20 minutes. The reaction often proceeds to completion within this timeframe.[12][14]

-

Upon completion, cool the mixture. The product will often crystallize directly from the reaction medium.

-

Collect the product by filtration, wash with a small amount of cold water or ethanol, and dry. The high purity of the product often eliminates the need for further recrystallization.[14]

Data Presentation

| Entry | Aldehyde | Catalyst | Method | Time | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | HCl | Conventional (Reflux) | 5 hours | 75 | [3] |

| 2 | 4-Chlorobenzaldehyde | DABCO | Conventional (Reflux) | 2 hours | 92 | [3] |

| 3 | 4-Methoxybenzaldehyde | None | Ultrasound (50°C) | 5 minutes | 99 | [12][14] |

| 4 | Benzaldehyde | None | Ultrasound (50°C) | 10 minutes | 95 | [12][14] |

| 5 | 2-Phenyl-1,2,3-triazole-4-carbaldehyde | Sm(ClO₄)₃ | Ultrasound (75-80°C) | 15-25 minutes | 88-95 | [15] |

| 6 | Benzaldehyde | - | Microwave | 5-15 minutes | High | [7][16] |

| 7 | 3-Nitrobenzaldehyde | DABCO | Conventional (Reflux) | 3 hours | 90 | [3] |

Note: Yields and reaction times are representative and can vary based on specific substrates and precise conditions.

| Compound ID | R-Group on Phenyl Ring | Catalyst | Test Organism | Activity (MIC µg/mL) / Inhibition | Reference |

| 7f | 4-Nitro | SrCl₂·6H₂O | S. aureus, E. coli | More active than Ciprofloxacin | [8] |

| 7g | 4-Fluoro | SrCl₂·6H₂O | S. aureus, E. coli | More active than Ciprofloxacin | [8] |

| 79 | (Not Specified) | DABCO | S. aureus, E. coli | Good activity | [4][8] |

| 118a | (Substituted) | p-TSA | M. tuberculosis | 59% Inhibition | [8] |

| 118b | (Substituted) | p-TSA | M. tuberculosis | 61% Inhibition | [8] |

MIC = Minimum Inhibitory Concentration; p-TSA = p-toluenesulfonic acid.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate as a key intermediate in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, relevant biological pathways, and quantitative data to support its application in drug discovery and development.

Introduction

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug candidates. This pyrimidine derivative is particularly useful for the synthesis of complex molecules targeting a variety of biological pathways, including those involved in cancer and metabolic diseases. Its utility as an intermediate for the synthesis of aminopyrimidinecarboxylates has been noted.

Application in the Synthesis of Farnesoid X Receptor (FXR) Modulators

Recent patent literature has disclosed the use of derivatives of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate in the synthesis of potent modulators of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, and it plays a critical role in bile acid, lipid, and glucose homeostasis. Modulation of the FXR signaling pathway is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).

Farnesoid X Receptor (FXR) Signaling Pathway

The FXR signaling pathway is activated by bile acids. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event regulates the transcription of numerous genes involved in metabolic processes.

Experimental Protocols

Protocol 1: Proposed Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate